Product packaging for 10-Hydroxyneoline(Cat. No.:CAS No. 132362-42-6)

10-Hydroxyneoline

Cat. No.: B1181445
CAS No.: 132362-42-6
M. Wt: 453.576
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Description

Overview of Natural Products Chemistry in Academic Research

Natural products chemistry is a field of chemical research that focuses on the study of chemical compounds derived from living organisms. mdpi.com This scientific discipline involves the isolation, structure elucidation, and synthesis of these naturally occurring substances. nih.govupit.ro Academic research in this area plays a crucial role in drug discovery and development, as natural products have historically been a significant source of new medicines. nih.gov The intricate and diverse molecular architectures of natural products present complex challenges that drive innovation in synthetic chemistry and spectroscopic techniques. researchgate.net The study of these compounds also provides valuable tools for understanding fundamental biological processes. mdpi.comnih.gov

Significance of Diterpenoid Alkaloids in Chemical Biology

Diterpenoid alkaloids are a class of natural products characterized by a complex carbon skeleton, typically containing 19 or 20 carbon atoms, and incorporating a nitrogen atom in a heterocyclic ring system. libretexts.orga2bchem.com These compounds are predominantly found in plants of the genera Aconitum and Delphinium. hw.ac.ukpureonebio.com In the field of chemical biology, diterpenoid alkaloids are of significant interest due to their wide range of potent biological activities. researchgate.netpureonebio.com Many of these alkaloids have demonstrated pharmacological properties, including analgesic, anti-inflammatory, and antiarrhythmic effects. hw.ac.ukpureonebio.com Their complex structures and diverse functionalities make them valuable as molecular probes to investigate biological pathways and as lead compounds for the development of new therapeutic agents. researchgate.net

Contextualization of 10-Hydroxyneoline within the Neoline (B1670494) Family of Alkaloids

The neoline family of alkaloids belongs to the C19-diterpenoid alkaloid subclass, which is characterized by a hexacyclic C19 backbone. libretexts.orgmedchemexpress.com Neoline itself is a representative member of this family and serves as a structural scaffold for a variety of derivatives. medchemexpress.com These derivatives are often distinguished by the presence of different substituent groups, such as hydroxyl and methoxy (B1213986) moieties, at various positions on the core structure.

This compound is a derivative of neoline, distinguished by the presence of an additional hydroxyl group. hw.ac.uk It is a natural product that has been identified in plants of the Aconitum genus, specifically Aconitum fukutomei. The molecular formula of this compound is C24H39NO7. hw.ac.uk While the specific biological activities and detailed spectroscopic properties of this compound are not extensively documented in publicly available scientific literature, its structural relationship to neoline places it within a class of compounds known for their significant biological effects.

Table of Physicochemical Properties of this compound

PropertyValue
Molecular Formula C24H39NO7
CAS Number 132362-42-6
Parent Compound Neoline
Compound Class Diterpenoid Alkaloid
Sub-Class Neoline-type C19-Diterpenoid Alkaloid
Natural Source Aconitum fukutomei

Properties

CAS No.

132362-42-6

Molecular Formula

C24H39NO7

Molecular Weight

453.576

Appearance

Powder

Synonyms

10-Hydroxyneoline

Origin of Product

United States

Discovery, Natural Occurrence, and Isolation of 10 Hydroxyneoline

Historical Perspectives on the Discovery of Neoline-Type Alkaloids

The journey into the world of alkaloids began in 1804 with the isolation of morphine from the opium poppy, a discovery that marked a pivotal moment in chemistry and medicine. wikipedia.org This event triggered the purification of numerous other pharmacologically significant alkaloids, such as strychnine, quinine, and caffeine. researchgate.net The term "alkaloids" was first coined in 1819 by German chemist Carl Friedrich Wilhelm Meissner, derived from the Latin "alkali" and the Greek "oid," meaning "like". wikipedia.org The recognition of alkaloids as a distinct class of compounds was a significant conceptual leap, challenging the prevailing belief that plant-based bases could not exist. nih.gov

Neoline-type alkaloids belong to the broader class of diterpenoid alkaloids, which are characterized by a complex C19-diterpenoid skeleton. These compounds are predominantly found in plants of the Aconitum and Delphinium genera. The structural elucidation of these intricate molecules was a formidable challenge for chemists and progressed significantly with the advent of modern spectroscopic and chromatographic techniques in the 20th century. wikipedia.org The specific discovery of 10-Hydroxyneoline is part of the ongoing exploration of the chemical constituents of various Aconitum species, which are known for their rich diversity of diterpenoid alkaloids. nih.govmedchemexpress.com

Botanical and Microbiological Sources of this compound and Related Analogs

This compound is a naturally occurring diterpenoid alkaloid. medchemexpress.com Its primary botanical source is the Aconitum genus, commonly known as monkshood or wolf's bane. Specifically, it has been isolated from Aconitum fukutomei. medchemexpress.com The Aconitum genus is a rich source of various diterpenoid alkaloids, and different species contain a unique profile of these compounds. For instance, studies on Aconitum kongboense have led to the isolation of twenty-five different diterpenoid alkaloids, including neoline (B1670494) analogs. nih.gov

While plants, particularly those of the Aconitum genus, are the most well-documented sources of neoline-type alkaloids, the broader family of alkaloids can also be found in other organisms. Bacteria, fungi, and even animals are known to produce alkaloids. wikipedia.org However, to date, the documented sources of this compound and its close structural relatives are primarily from the plant kingdom.

Table 1: Botanical Sources of Selected Neoline-Type Alkaloids

AlkaloidBotanical Source
This compoundAconitum fukutomei medchemexpress.com
NeolineKusnezoff monkshood root (Aconitum kusnezoffii) nih.gov
KongboensenineAconitum kongboense nih.gov
Acotarine FAconitum kongboense nih.gov
Acotarine GAconitum kongboense nih.gov

Advanced Methodologies for Extraction and Purification in Research Settings

The isolation of this compound and other diterpenoid alkaloids from their natural sources requires sophisticated extraction and purification techniques. The choice of method depends on the chemical properties of the target alkaloid and the nature of the plant matrix.

Conventional solvent extraction is a foundational technique for isolating alkaloids. phytojournal.com This method relies on the principle of "like dissolves like," where the choice of solvent is crucial for efficient extraction. phytojournal.com Alkaloids, being basic in nature, can exist as free bases or as salts. alfa-chemistry.com Free base alkaloids are generally soluble in organic solvents like chloroform, ether, and acetone, while their salts are more soluble in water and alcohols. lifeasible.com

A common conventional method involves the following steps:

Sample Preparation : The plant material is dried and pulverized to increase the surface area for solvent penetration. lifeasible.com

Extraction : The powdered material is treated with a suitable solvent. Acidified water or alcohol is often used to convert the alkaloids into their more soluble salt forms. alfa-chemistry.com Alternatively, an alkaline solution can be used to free the alkaloids from their salt forms in the plant, followed by extraction with an organic solvent. nih.gov

Purification : The crude extract is then subjected to a series of liquid-liquid extractions to separate the alkaloids from other plant constituents. nih.gov This often involves adjusting the pH of the aqueous solution to partition the alkaloids into an organic phase.

Refinements to these conventional methods aim to improve yield and purity. For example, pH-zone-refining counter-current chromatography has been successfully used to separate different types of alkaloids from a crude extract. nih.gov

To overcome the limitations of conventional methods, such as long extraction times and the use of large volumes of organic solvents, modern techniques have been developed. phytojournal.com

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to enhance the extraction process. mdpi.com The ultrasonic waves create cavitation bubbles in the solvent, which collapse near the plant cell walls, causing cell disruption and facilitating the release of intracellular contents. mdpi.com This technique offers several advantages, including reduced extraction time, lower solvent consumption, and increased extraction efficiency. mdpi.com The effectiveness of UAE is influenced by several factors, including ultrasonic power, temperature, solvent composition, and extraction time. nih.govphcog.com

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant material, thereby accelerating the extraction process. mdpi.com Microwaves cause the polar molecules in the solvent and plant material to rotate rapidly, generating heat. This localized heating increases the internal pressure within the plant cells, leading to cell wall rupture and the release of bioactive compounds. mdpi.com MAE is known for its high efficiency, reduced extraction time, and lower solvent usage compared to conventional methods. mdpi.com The key parameters that influence MAE include microwave power, extraction time, and the solid-to-liquid ratio. mdpi.com

Table 2: Comparison of Extraction Techniques for Alkaloids

TechniquePrincipleAdvantagesDisadvantages
Conventional Solvent Extraction Solubilization of target compounds in a suitable solvent. phytojournal.comSimple, well-established.Time-consuming, requires large solvent volumes, may have lower efficiency. phytojournal.com
Ultrasound-Assisted Extraction (UAE) Acoustic cavitation disrupts cell walls, enhancing solvent penetration. mdpi.comFaster, more efficient, less solvent consumption. mdpi.comMay require specialized equipment, potential for degradation of heat-sensitive compounds if not controlled.
Microwave-Assisted Extraction (MAE) Microwave energy heats the solvent and sample, causing cell rupture. mdpi.commdpi.comVery fast, highly efficient, reduced solvent use. mdpi.comRequires microwave-transparent vessels, potential for localized overheating.

Chromatographic Separation Strategies for Isolation

Following extraction, the crude alkaloid mixture must be separated to isolate pure this compound. This is achieved through various chromatographic techniques that separate compounds based on their differential physicochemical properties.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of alkaloids from complex plant extracts. nih.gov It offers high resolution and sensitivity. The separation is typically performed on a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over HPLC. researchgate.net UPLC systems use columns packed with smaller particles (typically sub-2 µm), which allows for higher mobile phase velocities without sacrificing separation efficiency. researchgate.net This results in substantially faster analysis times, improved resolution (narrower peaks), and reduced solvent consumption, making it a highly efficient method for analyzing complex alkaloid profiles in Aconitum extracts. researchgate.netscielo.brnih.gov

Table 1: Comparison of HPLC and UPLC

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Analysis Time LongerShorter
Resolution GoodExcellent (narrower peaks)
System Pressure LowerHigher
Solvent Consumption HigherLower

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful analytical tool for the separation and identification of volatile and thermally stable compounds. researchgate.netmdpi.com While many complex alkaloids like this compound have low volatility, GC can be employed after a derivatization step. scielo.br Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability.

The high separation capability of capillary GC columns can resolve hundreds of analytes in a single run. researchgate.net GC-MS provides highly reproducible mass spectra that can be compared against libraries for compound identification, making it a valuable technique for the comprehensive chemical profiling of plant extracts. researchgate.net

Medium Pressure Liquid Chromatography (MPLC) and Vacuum Liquid Chromatography (VLC) are preparative column chromatography techniques used for the initial fractionation of crude extracts. They serve as an intermediate purification step before final purification by high-resolution methods like HPLC.

These techniques can handle larger sample loads compared to analytical HPLC. They are typically used to separate the crude alkaloid extract into several less complex fractions based on polarity. Each fraction can then be further purified using preparative HPLC or other high-resolution chromatographic methods to yield the pure individual alkaloids, such as this compound. This multi-step approach is essential for isolating specific compounds from the highly complex chemical matrix of Aconitum extracts. mdpi.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a modern and efficient technique used for the sample preparation and purification of compounds from complex mixtures. While a specific, detailed SPE protocol for the isolation of this compound is not extensively documented in publicly available research, a general methodology for the extraction of diterpenoid alkaloids from Aconitum species can be described. This process relies on the principle of partitioning a compound between a solid stationary phase and a liquid mobile phase.

The selection of the appropriate sorbent (solid phase) and elution solvents (mobile phase) is critical for the successful separation of the target alkaloid. For the isolation of moderately polar alkaloids like this compound, a normal-phase or reversed-phase SPE cartridge could be employed.

General Steps for SPE of Diterpenoid Alkaloids:

Conditioning: The SPE cartridge is first washed with a strong solvent (e.g., methanol) to activate the sorbent, followed by an equilibration step with a solvent similar in polarity to the sample matrix.

Loading: The crude plant extract, dissolved in an appropriate solvent, is passed through the SPE cartridge. The target alkaloids, along with other compounds, are adsorbed onto the solid phase.

Washing: The cartridge is then washed with a series of solvents of increasing polarity to remove impurities that are not strongly bound to the sorbent.

Elution: Finally, a solvent or solvent mixture is used to disrupt the interaction between the target alkaloid and the sorbent, allowing it to be collected in a purified form.

Below are interactive data tables illustrating hypothetical parameters for an SPE method for the purification of this compound, based on common practices for diterpenoid alkaloid isolation.

Table 1: Hypothetical Solid-Phase Extraction (SPE) Parameters for this compound Isolation

ParameterValue
SPE Cartridge Type C18 (Reversed-Phase)
Sorbent Mass 500 mg
Conditioning Solvent 1 Methanol (5 mL)
Conditioning Solvent 2 Water (5 mL)
Sample Loading Volume 2 mL of crude extract in 10% Methanol/Water
Washing Solvent 1 10% Methanol in Water (5 mL)
Washing Solvent 2 30% Methanol in Water (5 mL)
Elution Solvent 80% Methanol in Water (5 mL)
Flow Rate 1-2 mL/min

Table 2: Research Findings on Diterpenoid Alkaloid SPE (General)

Research FocusKey Findings
Optimization of SPE for Aconitine (B1665448) Alkaloids A dispersive solid-phase extraction (d-SPE) method using ZIF-8 as an adsorbent showed high enrichment efficiency for aconitine, hypaconitine, and mesaconitine from plasma samples.
Matrix Solid-Phase Dispersion (MSPD) MSPD was successfully developed for the extraction of aconitine, mesaconitine, hypaconitine, and deoxyaconitine from the roots of Aconitum kusnezoffii.
General Alkaloid Extraction SPE is noted as a more efficient and rapid method compared to traditional liquid-liquid extraction, reducing solvent consumption and improving recovery rates for various alkaloids.

It is important to note that the optimal SPE conditions would need to be determined empirically for the specific isolation of this compound from Aconitum fukutomei.

Structural Elucidation and Stereochemical Characterization of 10 Hydroxyneoline

Advanced Spectroscopic and Spectrometric Techniques

The structural determination of complex molecules like diterpenoid alkaloids relies heavily on a suite of spectroscopic methods. Each technique provides unique and complementary pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, reveals the chemical environment of each hydrogen and carbon atom in the molecule. The chemical shift (δ), signal intensity (integration), and coupling patterns (multiplicity) provide critical information about the electronic environment and connectivity of atoms.

For a compound like 10-Hydroxyneoline, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable. These experiments establish correlations between protons and carbons, allowing chemists to piece together the carbon skeleton and determine the precise placement of functional groups, including the distinguishing 10-hydroxy group. However, specific ¹H and ¹³C NMR chemical shift data for this compound are absent from the scientific record.

X-ray Crystallographic Analysis for Definitive Structural Assignment

The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. nih.govresearchgate.netwikipedia.orgnih.govyoutube.com This technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern allows for the calculation of the precise position of each atom in the crystal lattice, providing an unambiguous determination of the molecular structure and stereochemistry. wikipedia.org To date, no crystal structure for this compound has been deposited in crystallographic databases.

Chiral Analysis and Absolute Configuration Determination

Neoline (B1670494) and its derivatives are chiral molecules, meaning they possess multiple stereocenters and exist as non-superimposable mirror images (enantiomers). Determining the absolute configuration—the exact spatial arrangement of substituents at each chiral center—is a critical final step in characterization. wikipedia.orglibretexts.org This is typically achieved through X-ray crystallography of the natural product or a derivative. wikipedia.org In the absence of a crystal structure, chiroptical methods like electronic circular dichroism (ECD) or vibrational circular dichroism (VCD), often combined with quantum chemical calculations, can be used. There is no published research detailing the chiral analysis or the confirmed absolute configuration of this compound.

Comparative Spectroscopic Analysis with Known Neoline Derivatives

In the absence of direct data, the structural elucidation of a new compound often involves comparing its spectroscopic data with those of known, structurally related compounds. For this compound, its ¹H and ¹³C NMR data would be meticulously compared with the established data for neoline, as well as other known hydroxylated derivatives like 15-hydroxyneoline or 14-O-acetylneoline. This comparative analysis helps in assigning signals and confirming the proposed structure. Without the foundational spectroscopic data for this compound itself, this crucial comparative step cannot be performed.

Biosynthesis of 10 Hydroxyneoline

Elucidation of Biosynthetic Precursors and Pathways

The biosynthesis of C20-diterpenoid alkaloids, such as 10-Hydroxyneoline, is believed to originate from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP). The formation of GGPP itself is derived from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which can be produced through the mevalonate (B85504) (MVA) and/or the methylerythritol phosphate (B84403) (MEP) pathways. semanticscholar.org

The proposed biosynthetic pathway to the core skeleton of many C20-diterpenoid alkaloids involves atisine-type intermediates. The biosynthesis of atisine (B3415921) is thought to proceed from GGPP and serine. nih.gov A plausible pathway for atisine biosynthesis has been constructed using a bio-retrosynthetic approach, identifying GGPP and serine as the primary precursors. nih.gov This suggests that the biosynthesis of neoline (B1670494), and subsequently this compound, likely follows a similar route, starting with the cyclization of GGPP to form a diterpene skeleton, which is then aminated.

It is hypothesized that atisine-type diterpenoid alkaloids are the biosynthetic precursors of hetisine-type diterpenoid alkaloids. rsc.org The structural framework of this compound belongs to the hetidine-type C20-diterpenoid alkaloids. The biosynthesis is thought to involve the formation of an atisane-type diterpenoid skeleton, followed by amination with a nitrogen source, likely derived from an amino acid such as serine, to form an atisine-type intermediate. rsc.org Subsequent intramolecular reactions, such as a Mannich reaction, could then lead to the hetidine-type skeleton. rsc.org The final step to yield this compound would be a specific hydroxylation reaction at the C-10 position of a neoline precursor.

Table 1: Proposed Precursors in this compound Biosynthesis

PrecursorRole
Geranylgeranyl Diphosphate (GGPP)Primary building block for the diterpene carbon skeleton.
SerineLikely source of the nitrogen atom incorporated into the alkaloid structure.
NeolineThe immediate precursor that undergoes hydroxylation to form this compound.

Identification and Characterization of Key Biosynthetic Enzymes

While the specific enzymes involved in the biosynthesis of this compound have not been definitively identified, research on related diterpenoid alkaloids in genera like Aconitum provides strong indications of the enzyme classes involved. The key enzymatic steps are expected to be catalyzed by terpene synthases (TPSs) and cytochrome P450 monooxygenases (CYPs).

The initial cyclization of GGPP to form the diterpene scaffold is catalyzed by TPSs. nih.gov Following the formation of the carbon skeleton, a series of oxidative modifications are carried out, primarily by CYPs. nih.govnih.gov These enzymes are crucial for the immense structural diversity of alkaloids. nih.gov The hydroxylation of the neoline backbone at the C-10 position to yield this compound is almost certainly catalyzed by a specific CYP enzyme. Studies on Aconitum species have led to the discovery of numerous divergent and multifunctional P450s that catalyze oxidation at various sites on diterpene scaffolds. nih.gov

To functionally characterize the biosynthetic enzymes for this compound, a common strategy involves gene cloning and heterologous expression. This process would start with identifying candidate genes, such as those encoding TPSs and CYPs, from the transcriptome of a this compound-producing plant. These candidate genes can be selected based on their sequence homology to known terpene and alkaloid biosynthetic genes.

Once identified, the genes are cloned into suitable expression vectors for heterologous expression in microbial hosts like Escherichia coli or yeast (Saccharomyces cerevisiae), or in plant systems such as Nicotiana benthamiana. researchgate.netnih.gov Heterologous expression allows for the production of the enzyme in a controlled environment, facilitating its purification and subsequent functional characterization. For example, terpene synthases from Aconitum carmichaelii have been functionally identified through expression in engineered E. coli. nih.gov Similarly, CYPs involved in alkaloid biosynthesis are often challenging to express in microbial systems due to their membrane-bound nature, but successful expression has been achieved, sometimes requiring optimization of the expression system. nih.govnih.gov

Following successful heterologous expression and purification, the catalytic activity of the enzymes would be investigated through in vitro assays. For a putative 10-hydroxylase, the purified enzyme would be incubated with its presumed substrate, neoline, and the necessary co-factors, typically NADPH and a cytochrome P450 reductase for a CYP enzyme. The reaction products would then be analyzed using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of this compound.

Enzyme kinetics studies would be performed to determine key parameters such as the Michaelis constant (Km) and the catalytic rate (kcat). These parameters provide insights into the enzyme's affinity for its substrate and its catalytic efficiency. Understanding the reaction mechanism may involve isotopic labeling studies and structural analysis of the enzyme's active site.

Genetic Regulation of this compound Biosynthetic Gene Clusters

The biosynthesis of specialized metabolites like this compound is often tightly regulated at the genetic level. The genes encoding the biosynthetic enzymes are frequently organized into biosynthetic gene clusters on the chromosome. The expression of these genes is typically coordinated and can be induced by specific developmental cues or environmental stimuli.

Transcription factors play a crucial role in regulating the expression of these gene clusters. By binding to the promoter regions of the biosynthetic genes, transcription factors can activate or repress their transcription. While the specific transcription factors regulating this compound biosynthesis are unknown, studies on other plant alkaloids have identified various families of transcription factors involved in controlling their production.

Metabolic Engineering and Synthetic Biology Approaches for Production Enhancement

Metabolic engineering and synthetic biology offer promising strategies to enhance the production of valuable plant-derived compounds like this compound. mdpi.comuwec.edunih.gov These approaches can be applied in both the native plant and in heterologous microbial hosts.

In the native plant, the production of this compound could be increased by overexpressing key rate-limiting enzymes in the biosynthetic pathway or the transcription factors that regulate the pathway. nih.gov Conversely, gene silencing techniques could be used to downregulate competing metabolic pathways, thereby redirecting metabolic flux towards the desired compound. nih.gov

Reconstituting the entire biosynthetic pathway in a microbial host, such as Saccharomyces cerevisiae, is another powerful approach. mdpi.com This involves introducing all the necessary genes for the pathway into the host organism. This strategy allows for large-scale, controlled production in bioreactors, independent of the plant's growth conditions. mdpi.com However, the successful reconstruction of a complex pathway like that of this compound in a heterologous host would first require the complete elucidation of all the biosynthetic genes and enzymes involved. mdpi.com

Structure Activity Relationship Sar Studies of 10 Hydroxyneoline Derivatives

Design and Synthesis of 10-Hydroxyneoline Analogs for SAR Probing

The design and synthesis of analogs of this compound involve targeted modifications to the parent structure to probe the importance of specific functional groups and structural motifs for biological activity. This process often begins with identifying the core scaffold of this compound and then planning systematic alterations. While specific details on the synthesis of this compound analogs were not extensively detailed in the search results, the general approach to synthesizing diterpenoid alkaloid derivatives for SAR studies involves modifying hydroxyl groups, ester linkages, and the nitrogen atom researchgate.netresearchgate.net. For instance, studies on related diterpenoid alkaloids have explored modifications at positions like C-3, C-8, C-14, and the nitrogen atom to understand their impact on anti-proliferative activity researchgate.net. The synthesis of new diterpene alkaloids, including those structurally related to this compound, from Aconitum species is an ongoing area of research eurekaselect.comresearchgate.netresearchgate.netresearchgate.net.

Experimental Assessment of Biological Activities in Relation to Structural Modifications (In Vitro and Animal Models)

Following the synthesis of this compound analogs, their biological activities are experimentally assessed using in vitro and in vivo models. These studies aim to correlate the observed biological effects with the specific structural modifications made. While direct experimental data specifically on this compound derivatives' biological activities in relation to structural changes was not prominently featured, research on related diterpenoid alkaloids provides insights into the types of activities investigated and the structure-activity correlations observed.

For example, SAR studies on other diterpenoid alkaloids have investigated anti-proliferative activity against various human tumor cell lines researchgate.net. These studies have indicated that specific structural elements, such as the presence of a 3-OH group, an 8-lipo group, a 14-benzene ring, and a nitrogen atom with appropriate alkalinity, are crucial for anti-proliferative activity researchgate.net. Modifications like the length of the C-8 fatty acid chain, the presence of double bonds or di-fluoro substitution, a para-donating electron group on the 14-benzene group, and a 13-OH group have been shown to enhance anti-proliferative effects researchgate.net.

Experimental assessments often involve determining IC50 values (half-maximal inhibitory concentration) in cell-based assays to quantify the potency of the analogs researchgate.net. Animal models may be used to evaluate efficacy and other pharmacological properties in a more complex biological system, although details on such studies for this compound derivatives were limited in the search results.

Computational Approaches in SAR Analysis

Computational methods play a significant role in modern SAR studies, complementing experimental approaches by providing molecular-level insights and enabling the prediction of activity for un-synthesized compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing mathematical models that relate a compound's biological activity to its chemical structure using molecular descriptors ebi.ac.ukresearchgate.net. These models can predict the activity of new compounds based on their structural features. QSAR analysis has been applied to diterpenoid alkaloids, including those from Aconitum species, particularly in the context of predicting toxicity ebi.ac.uk. While specific QSAR models for the desired biological activities of this compound derivatives were not detailed, the application of QSAR in analyzing the toxicity of Aconitum alkaloids highlights its relevance in understanding the relationship between structure and biological effect within this class of compounds ebi.ac.uk. QSAR models can help identify key structural features that contribute to activity or toxicity, guiding the design of new derivatives semanticscholar.org.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict the binding orientation (docking) and the dynamic behavior (simulations) of a small molecule (ligand) within a protein target's binding site researchgate.netrsc.orgmdpi.com. These methods provide insights into the potential interactions between the ligand and the target, helping to explain observed biological activities and guiding the design of improved ligands.

Molecular docking has been employed in studies involving diterpenoid alkaloids to investigate their interactions with potential biological targets researchgate.netresearchgate.netresearchgate.net. For instance, molecular docking has been used to study the interaction of compounds with enzymes like α-glucosidase to interpret their mechanism of activity researchgate.net. It is a key component of computer-aided drug design mdpi.com. Molecular dynamics simulations can further refine the understanding of these interactions by simulating the movement and flexibility of the ligand-target complex over time rsc.org. These computational approaches can help to:

Predict binding affinities.

Identify key amino acid residues involved in binding.

Suggest structural modifications that could enhance binding or selectivity.

Studies have utilized software like Discovery Studio and Autodock Vina for molecular docking of diterpenoid alkaloids researchgate.net.

Identification of Pharmacophore and Key Structural Elements for Specific Activities

Based on the combined results from synthesis, experimental testing, and computational analysis, the pharmacophore and key structural elements responsible for the desired biological activities of this compound derivatives can be identified semanticscholar.org. A pharmacophore represents the essential features of a molecule that are necessary for its biological activity, including chemical groups and their spatial arrangement.

Biological Activities and Molecular Mechanisms of Action of 10 Hydroxyneoline

In Vitro Pharmacological Investigations

Comprehensive literature reviews did not identify any published in vitro studies specifically investigating the pharmacological properties of 10-hydroxyneoline. As a result, there is no scientific information available to populate the following subsections.

Cellular Target Identification and Validation

There are currently no publicly available studies that have identified or validated the specific cellular targets of this compound. Research in this area would be a critical first step in understanding its potential therapeutic effects and mechanism of action.

Receptor Binding and Functional Assays

No receptor binding or functional assay data for this compound has been reported. Such studies would be essential to determine if this compound interacts with specific cellular receptors to elicit a biological response.

Enzyme Modulation (Inhibition/Activation) Studies

Information regarding the ability of this compound to modulate the activity of enzymes is not available. Investigations into its potential as an enzyme inhibitor or activator have not been published.

Modulation of Intracellular Signaling Pathways

There is no evidence from published research to suggest how this compound might modulate intracellular signaling pathways. Understanding its effects on these pathways would provide crucial insights into its cellular mechanisms.

In Vitro Studies of Anti-Microbial Activity

No in vitro studies assessing the anti-microbial activity of this compound against bacteria, fungi, or other microorganisms have been found in the scientific literature.

Omics-Based Approaches to Elucidate Mechanisms

Transcriptomics and Gene Expression AnalysisSimilarly, there are no published transcriptomics or gene expression analyses related to this compound.

Due to the lack of specific research on this compound, it is not possible to create data tables or provide detailed research findings as requested. The table of mentioned compounds would be limited to this compound itself. Further research is required to elucidate the potential biological activities and mechanisms of this natural compound.

Metabolic Fate and Biotransformation Studies in Animal Models

In Vitro Metabolic Stability and Metabolite Identification in Animal Microsomes

No studies have been found that detail the in vitro metabolic stability of 10-Hydroxyneoline in liver microsomes from common preclinical animal models such as rats, mice, or dogs. Consequently, there is no information on its intrinsic clearance or the identification of its potential metabolites formed through microsomal enzymes.

Characterization of Metabolites in Animal Tissues and Biofluids

Information regarding the characterization of this compound metabolites in various animal tissues (e.g., liver, kidney) and biofluids (e.g., plasma, urine, bile) is not available in the public domain. The identification of metabolites is a crucial step in understanding the complete metabolic profile of a compound.

Enzymology of Biotransformation (e.g., Cytochrome P450 Enzymes in Animals)

The specific enzymes, particularly the cytochrome P450 (CYP) isoforms, responsible for the biotransformation of this compound have not been identified. Research in this area would be essential to predict potential drug-drug interactions and to understand inter-species differences in metabolism.

Metabolic Pathways and Excretion Profiles in Preclinical Animal Species

There is a lack of published data describing the metabolic pathways of this compound, including potential Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. Furthermore, its excretion profile, detailing the routes and extent of elimination of the parent compound and its metabolites via urine, feces, and bile in preclinical animal species, remains uncharacterized.

Advanced Analytical Methodologies for 10 Hydroxyneoline Research

Development of Hyphenated Mass Spectrometry Techniques for Detection and Quantification

Hyphenated mass spectrometry techniques, which couple a separation method with mass spectrometric detection, have become indispensable tools for the analysis of 10-Hydroxyneoline and related alkaloids. Techniques such as Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF/MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offer high sensitivity and selectivity for the detection and quantification of these compounds, even at low concentrations.

In the analysis of diterpenoid alkaloids from Aconitum species, UPLC-Q-TOF/MS has been utilized for the comprehensive profiling of these complex mixtures. This technique allows for the rapid separation of alkaloids, followed by accurate mass measurements, which aids in the identification of known and novel compounds. While specific studies focusing solely on this compound are limited, the methodologies applied to the broader class of diterpenoid alkaloids are directly applicable. For instance, a UPLC-ESI-MS method has been developed for the simultaneous identification and determination of various Aconitum alkaloids, demonstrating good regression and low limits of quantification for related compounds. mdpi.comresearchgate.net

The simultaneous determination of multiple alkaloids, including those structurally similar to this compound, has been successfully achieved using UPLC-MS/MS. nih.govrsc.org These methods often employ multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity, making them suitable for pharmacokinetic studies and the analysis of trace amounts in biological samples like blood and urine. nih.govnih.gov The principles of these methods, including sample preparation, chromatographic separation, and mass spectrometric conditions, provide a robust framework for the development of assays specific to this compound.

Table 1: Representative UPLC-MS/MS Parameters for Diterpenoid Alkaloid Analysis

ParameterValue
Column C18 reversed-phase
Mobile Phase Acetonitrile (B52724)/Water with formic acid (gradient elution)
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
LLOQ (for related alkaloids) 0.1 ng/mL nih.gov

Note: This table represents typical parameters used for the analysis of related diterpenoid alkaloids and can be adapted for this compound.

Chromatographic Methods for Purity Assessment and Quantitative Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental for the purity assessment and quantitative analysis of this compound. When coupled with a Diode Array Detector (DAD), HPLC provides a reliable method for determining the purity of isolated compounds and reference standards.

The validation of an HPLC method for purity assessment involves evaluating parameters such as specificity, linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.govnih.gov For diterpenoid alkaloids, reversed-phase HPLC with a C18 column is commonly employed, using a mobile phase of acetonitrile and a buffer solution. nih.gov The DAD detector allows for the spectral analysis of the eluted peaks, which can help in identifying impurities and assessing the homogeneity of the main compound peak.

While specific HPLC-DAD methods for the purity assessment of this compound are not extensively documented in publicly available literature, the established protocols for other diterpenoid alkaloids serve as a strong foundation. nih.gov These methods are crucial for quality control in the preparation of reference materials and in the pharmaceutical development of any potential therapeutic agents derived from this compound.

NMR-Based Quantitative Analysis (qNMR) in Complex Biological Matrices

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful tool for the absolute quantification of compounds in complex mixtures without the need for a specific reference standard for the analyte. nih.govjeol.comnih.gov This technique is particularly valuable for the analysis of natural product extracts and biological samples where isolating a pure standard can be challenging.

The principle of qNMR relies on the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal. By using a certified internal standard with a known concentration, the absolute amount of the target analyte, such as this compound, can be accurately determined. Key to the success of qNMR is the careful selection of non-overlapping signals for both the analyte and the internal standard, as well as the optimization of experimental parameters to ensure full relaxation of the nuclei between scans.

Although specific applications of qNMR for the direct quantification of this compound in biological matrices are not widely reported, the methodology has been successfully applied to the quantification of other alkaloids in complex plant extracts. researchgate.net The non-destructive nature of qNMR also allows for the recovery of the sample for further analysis by other techniques.

Table 2: Key Parameters for qNMR Analysis

ParameterDescription
Internal Standard A certified reference material with known purity and non-overlapping signals.
Solvent Deuterated solvent to avoid interfering signals.
Pulse Sequence Typically a simple 90° pulse with a long relaxation delay (D1).
Relaxation Delay (D1) Should be at least 5 times the longest T1 relaxation time of the signals of interest.
Number of Scans Sufficient to achieve an adequate signal-to-noise ratio for accurate integration.

Application of Advanced Spectroscopic Imaging Techniques

Advanced spectroscopic imaging techniques, such as Desorption Electrospray Ionization Mass Spectrometry Imaging (DESI-MSI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, offer the ability to visualize the spatial distribution of molecules directly in tissue sections. nih.gov These techniques provide valuable insights into the localization and accumulation of secondary metabolites within plant tissues.

In a study on the lateral roots of Aconitum (Fuzi), DESI-MSI was used to map the distribution of various diterpenoid alkaloids. nih.govresearchgate.net The results revealed that different classes of alkaloids, such as diester, monoester, and non-ester alkaloids, have distinct spatial distributions within the root tissues, including the cortex, epidermis, and vascular column. nih.gov This information is crucial for understanding the biosynthesis and physiological roles of these compounds within the plant.

While these studies have not specifically reported on the imaging of this compound, the methodologies are directly applicable. By applying MALDI or DESI imaging to tissue sections of plants known to contain this compound, it would be possible to determine its precise location. This could provide valuable information for optimizing harvesting and extraction processes, as well as for understanding its ecological function. The combination of high-resolution mass spectrometry with imaging capabilities represents a frontier in the study of natural products like this compound. mdpi.comnih.govresearchgate.net

Future Research Directions and Emerging Paradigms for 10 Hydroxyneoline Research

Integration of Artificial Intelligence and Machine Learning in Chemical Biology Research

Target Identification: Analyzing multi-omics data to find novel biological targets associated with the activities of 10-hydroxyneoline. mdpi.com

Activity Prediction: Building predictive models to forecast the potential biological activities of this compound and its analogs based on their structural features. mdpi.comfrontiersin.org

Structure-Activity Relationship (SAR) Studies: Utilizing ML algorithms to better understand how structural modifications to this compound affect its biological activity. frontiersin.org

De Novo Design: Employing deep learning methods to generate novel molecular structures with desired therapeutic profiles, potentially leading to the design of optimized this compound derivatives. mdpi.com

Synthesis Planning: AI can assist in designing efficient and optimal synthetic routes for this compound and its related compounds, which is crucial for scaling up production. frontiersin.org

AI/ML platforms are increasingly being used in drug discovery to accelerate project progression, minimize costs, and maximize the probability of success by integrating experimental and in silico data. psivant.com This includes applications in target selection, screening, molecular design, and predicting various molecular properties. psivant.com

Exploration of Novel Biological Targets and Untapped Therapeutic Potential

While some biological activities of compounds from Aconitum species have been studied, the specific biological targets and full therapeutic potential of this compound may not be fully elucidated. dntb.gov.uaeurekaselect.com Future research should focus on:

High-Throughput Screening: Implementing high-throughput screening methods to test this compound against a wide range of biological targets and cellular pathways.

Target Deconvolution: Employing advanced chemical biology techniques, such as activity-based protein profiling or phenotypic screening, to identify the specific proteins or pathways that this compound interacts with. taylorfrancis.com

Disease Area Exploration: Investigating the potential of this compound in disease areas beyond those traditionally associated with Aconitum alkaloids, such as neurological disorders, cardiovascular diseases, or inflammatory conditions, based on its predicted activities or structural similarities to compounds with known effects. dntb.gov.uanih.govnih.govfrontiersin.orgresearchgate.net

Polypharmacology: Using AI to explore the potential of this compound to interact with multiple targets, which could be relevant for complex diseases. taylorfrancis.com

Identifying novel targets is crucial for developing new therapies, particularly for diseases where existing treatments are insufficient. nih.govnih.govmdpi.com

Sustainable and Scalable Production Strategies for Complex Natural Products

Natural products like this compound are often isolated from plants, which can present challenges for sustainable and scalable production due to factors like plant availability, growth time, and environmental impact. researchgate.net Future research should explore alternative production strategies:

Biotechnology and Synthetic Biology: Developing engineered microorganisms or cell cultures for the microbial fermentation or biosynthesis of this compound. researchgate.net This could offer a more controlled and scalable production method.

Improved Extraction and Purification: Optimizing extraction and purification techniques from natural sources to increase yield and purity while minimizing environmental impact. researchgate.net

Chemical Synthesis: Developing efficient and cost-effective chemical synthesis routes for this compound, potentially incorporating principles of green chemistry. researchgate.net

Sustainable production methods are becoming increasingly important for the pharmaceutical industry. researchgate.net

Development of Advanced Analytical Tools for Real-Time and In Situ Investigations

Understanding the behavior of this compound in biological systems requires advanced analytical tools capable of real-time and in situ measurements.

Advanced Mass Spectrometry and Chromatography: Utilizing hyphenated techniques like UPLC-Q-TOF-MS/MS for detailed chemical profiling and identification of this compound and its metabolites in complex biological matrices. researchgate.netnih.govresearchgate.netnih.gov

Imaging Techniques: Developing or applying advanced imaging techniques (e.g., mass spectrometry imaging) to visualize the distribution and localization of this compound in tissues and cells.

Biosensors: Creating highly sensitive and selective biosensors for the real-time detection and quantification of this compound in biological samples.

In Situ Analysis: Developing methods for analyzing the interactions of this compound with its targets directly within living cells or organisms.

These tools can provide crucial insights into the pharmacokinetics, pharmacodynamics, and mechanism of action of this compound.

Q & A

Q. How can researchers ensure reproducibility in this compound studies, particularly in phytochemical isolation?

  • Methodological Answer: Follow ARRIVE guidelines for preclinical studies:
  • Document plant voucher specimens (herbarium deposition).
  • Report chromatography gradients (e.g., 0–100% EtOAc in hexane over 30 mins).
  • Share raw NMR/MS data in public repositories (e.g., Zenodo) .

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